2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfanyl group, and an acetamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-6-[(4-methylphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.
Attachment of the Acetamide Moiety: The acetamide group is attached through amidation reactions, often using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the acetamide moiety, potentially altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazine derivatives, amines.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry
The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its functional groups.
Medicine
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazine ring and sulfanyl group can interact with enzymes or receptors, modulating their activity. The acetamide moiety may also play a role in binding to biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol
- 2-amino-4-methoxy-6-methyl-1,3,5-triazine
Uniqueness
The unique combination of the triazine ring, sulfanyl group, and acetamide moiety distinguishes this compound from others
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-13-6-8-14(9-7-13)10-17-19(27)25(21)20(24-23-17)29-12-18(26)22-15-4-3-5-16(11-15)28-2/h3-9,11H,10,12,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRMTJLSYUVUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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